molecular formula C14H16N2O2 B13159724 3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid

3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid

Cat. No.: B13159724
M. Wt: 244.29 g/mol
InChI Key: ZNQVCTBFPDXIKI-UHFFFAOYSA-N
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Description

3-(1H-1,3-benzodiazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene.

Preparation Methods

The synthesis of 3-(1H-1,3-benzodiazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid typically involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic or basic conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the presence of dimethyl formamide as a solvent . The reaction conditions are relatively mild, and the yield of the desired product is generally high. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-(1H-1,3-benzodiazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may lead to the formation of reduced benzimidazole compounds .

Scientific Research Applications

3-(1H-1,3-benzodiazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial, antifungal, and anticancer activities. In medicine, it is being investigated for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases. In industry, it is used in the development of new materials and as a catalyst in various chemical reactions .

Mechanism of Action

The mechanism of action of 3-(1H-1,3-benzodiazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

3-(1H-1,3-benzodiazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid can be compared with other benzimidazole derivatives such as 2-(1H-benzimidazol-1-yl)-methylbenzoic acid and N-(1H-1,3-benzodiazol-2-yl)benzamide . These compounds share similar structural features but may differ in their specific biological activities and applications. For example, 2-(1H-benzimidazol-1-yl)-methylbenzoic acid has been studied for its potential use as an antimicrobial agent, while N-(1H-1,3-benzodiazol-2-yl)benzamide has been investigated for its anticancer properties. The uniqueness of 3-(1H-1,3-benzodiazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid lies in its specific chemical structure and the resulting biological activities and applications.

Properties

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-2-cyclopropyl-2-methylpropanoic acid

InChI

InChI=1S/C14H16N2O2/c1-14(13(17)18,9-6-7-9)8-12-15-10-4-2-3-5-11(10)16-12/h2-5,9H,6-8H2,1H3,(H,15,16)(H,17,18)

InChI Key

ZNQVCTBFPDXIKI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC2=CC=CC=C2N1)(C3CC3)C(=O)O

Origin of Product

United States

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